Home > Products > Screening Compounds P131709 > 7-Methylthieno[3,2-d]pyrimidin-4-amine
7-Methylthieno[3,2-d]pyrimidin-4-amine -

7-Methylthieno[3,2-d]pyrimidin-4-amine

Catalog Number: EVT-2517334
CAS Number:
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class. These compounds are characterized by a pyrimidine ring fused to a thiophene ring. The "7-methyl" designation indicates the presence of a methyl group attached to the 7th position of the thienopyrimidine core. 7-Methylthieno[3,2-d]pyrimidin-4-amine and its derivatives have emerged as important scaffolds in medicinal chemistry due to their diverse biological activities. They have been explored for their potential as anticancer agents [, , ], kinase inhibitors [, , ], and anti-infective agents [, , ].

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19)

  • Compound Description: This compound demonstrated the highest activity against Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd) among a series of thieno[3,2-d]pyrimidin-4-amines. It exhibited ATP IC50 values ranging from 6 to 18 μM against various mycobacterial strains in the presence of the cytochrome bcc:aa3 (QcrB) inhibitor Q203 []. These results suggest its potential as a chemical probe for studying mycobacterial Cyt-bd function.
  • Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4-amine structure with 7-methylthieno[3,2-d]pyrimidin-4-amine. The key difference is the presence of a N-(4-(tert-butyl)phenethyl) substituent at the 4-amino group, highlighting the influence of substitutions at this position on biological activity, specifically against Cyt-bd [].

N-(4-methoxyphenylamino)-2-methylbenzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives

  • Compound Description: These derivatives were synthesized as potential bioisosteric analogs of MPC-6827, an anticancer agent. While their structures were not explicitly provided, their description suggests variations in the ring system fused to the thieno[3,2-d]pyrimidine core, incorporating benzo, pyrido, or pyrazino rings []. Some of these derivatives exhibited antiproliferative effects against human colorectal cancer cell lines (HT-29 and Caco-2) at 5 and 10 μM concentrations, comparable to MPC-6827 [].
  • Relevance: Though the exact structures are not specified, these compounds are explicitly stated as thieno[3,2-d]pyrimidin-4-amine derivatives. This, along with the shared 4-methoxyphenylamino substituent, makes them structurally related to 7-methylthieno[3,2-d]pyrimidin-4-amine. The study highlights the potential of modifications to the core ring system for modulating anticancer activity [].

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines

  • Compound Description: Designed as ATP-competitive epidermal growth factor receptor (EGFR) inhibitors, these compounds are based on the 4-anilinoquinazoline scaffold []. Notably, compound 5a within this series displayed potent and selective inhibition of EGFR (IC50 = 36.7 nM) and significant growth inhibition against various cancer cell lines [].
  • Relevance: While containing an additional pyrido ring fused to the thieno[3,2-d]pyrimidine core, these compounds maintain the 4-amine substitution, directly relating them to 7-methylthieno[3,2-d]pyrimidin-4-amine. This series underscores the potential of adding fused rings to the core structure for targeting specific kinases like EGFR [].

7-Arylthieno[3,2-d]pyrimidin-4-amines

  • Compound Description: This study focuses on developing a focused kinase library based on the 7-arylthieno[3,2-d]pyrimidin-4-amine scaffold []. The synthetic approach allowed for the preparation of a 72-membered library, showcasing the versatility of this scaffold for introducing diversity elements at the 7-position and the 4-amino group [].
  • Relevance: The presence of an aryl group at the 7-position directly relates these compounds to 7-methylthieno[3,2-d]pyrimidin-4-amine, where the methyl group is considered as a simple aryl substituent. This study highlights the potential of modifying the 7-position for generating diverse compounds with potential kinase inhibitory activity [].

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine

  • Compound Description: This compound is a newly synthesized inhibitor of CLK1 and DYRK1A kinases, designed based on the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine scaffold [].
  • Relevance: Similar to the previously mentioned pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, this compound shares the core structure with 7-methylthieno[3,2-d]pyrimidin-4-amine but incorporates an additional pyrido ring. The presence of the N-(3,4-Dimethoxyphenyl) substituent at the 4-amino group further highlights the impact of substituents at this position on targeting specific kinases [].

2-Aminothieno[3,2-d]pyrimidin-4(3H)-one Analogues

  • Compound Description: This study investigates 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues as potential antiplasmodial agents, inspired by the multi-stage acting compound Gamhepathiopine (M1) []. These analogues explore modifications at the 2-amino and 7-positions of the thieno[3,2-d]pyrimidin-4(3H)-one core [].
  • Relevance: While containing a carbonyl group at the 4-position instead of an amine, these analogues are structurally similar to 7-methylthieno[3,2-d]pyrimidin-4-amine, sharing the core thieno[3,2-d]pyrimidine scaffold. This comparison emphasizes the significance of the 4-position functionality in influencing the biological activity profile, shifting from potential kinase inhibition to antiplasmodial activity [].
Classification

7-Methylthieno[3,2-d]pyrimidin-4-amine is classified as an organic compound and specifically as a nitrogen-containing heterocycle. Its structure includes a methyl group at the 7-position of the thieno[3,2-d]pyrimidine framework, which can influence its reactivity and biological interactions.

Synthesis Analysis

The synthesis of 7-Methylthieno[3,2-d]pyrimidin-4-amine typically involves several steps, utilizing starting materials that are readily available in the laboratory. One common synthetic route includes:

  1. Condensation Reaction: The initial step often involves the reaction of methyl 2-aminothiophene-3-carboxylate with formamidine acetate under reflux conditions. This step forms an intermediate that contains the thienopyrimidine core.
  2. Chlorination: The intermediate can be chlorinated using phosphoryl trichloride to introduce a chlorine atom at the appropriate position on the ring.
  3. Nucleophilic Substitution: Finally, a nucleophilic substitution reaction with methanamine in N,N-dimethylformamide leads to the formation of 7-Methylthieno[3,2-d]pyrimidin-4-amine. The reaction conditions typically involve heating at around 155 °C for several hours to ensure complete conversion.
Molecular Structure Analysis

The molecular structure of 7-Methylthieno[3,2-d]pyrimidin-4-amine can be described as follows:

  • Molecular Formula: C_8H_8N_2S
  • Molecular Weight: Approximately 168.23 g/mol
  • Structural Features:
    • A fused thiophene and pyrimidine ring system.
    • A methyl group attached to the thiophene ring at the 7-position.
    • An amino group located at the 4-position of the pyrimidine ring.

The compound's structure can be visualized using molecular modeling software, which allows for analysis of its three-dimensional conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

7-Methylthieno[3,2-d]pyrimidin-4-amine participates in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions or nucleophilic substitutions with various electrophiles.
  2. Cyclization Reactions: Under specific conditions, it may undergo cyclization to form more complex structures or derivatives that could enhance its pharmacological properties.
  3. Reactivity with Electrophiles: The presence of nitrogen atoms in both rings makes it susceptible to reactions with electrophiles, which is useful in drug design for modifying biological activity.
Mechanism of Action

The mechanism of action for 7-Methylthieno[3,2-d]pyrimidin-4-amine primarily revolves around its ability to interact with specific biological targets:

  1. Kinase Inhibition: Similar compounds have been studied for their role as kinase inhibitors. They may act by binding to ATP-binding sites on kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.
  2. Anticancer Activity: Research indicates that thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms such as caspase activation and mitochondrial membrane potential disruption .
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methylthieno[3,2-d]pyrimidin-4-amine include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported melting point ranges between 105 °C and 107 °C.
  • Solubility: Soluble in polar organic solvents like dimethylformamide and dichloromethane.

These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.

Applications

7-Methylthieno[3,2-d]pyrimidin-4-amine has several scientific applications:

  1. Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting cancer and other diseases due to its potential kinase inhibitory activity.
  2. Biological Research: Used as a tool compound in studies investigating cellular signaling pathways and mechanisms of drug action.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex thienopyrimidine derivatives that may have enhanced biological activities.
Introduction to Thieno[3,2-d]pyrimidin-4-amine Derivatives in Medicinal Chemistry

Historical Context and Emergence of Heterocyclic Scaffolds in Drug Discovery

The exploration of heterocyclic compounds represents a cornerstone of pharmaceutical development, with nitrogen-containing scaffolds demonstrating unparalleled versatility in targeting biological pathways. Among these, the thienopyrimidine core—a bioisostere of quinazoline—emerged as a pivotal structure due to its ability to mimic purine bases, thereby interfering with nucleotide-dependent processes. Early drug discovery efforts focused on quinazolines yielded clinical agents like gefitinib and erlotinib (EGFR inhibitors), but their limitations in resistance and toxicity prompted the search for improved scaffolds. Thieno[3,2-d]pyrimidin-4-amine derivatives entered the spotlight in the 2010s as structurally novel alternatives offering enhanced binding specificity and metabolic stability [2] [7].

The therapeutic relevance of this scaffold was cemented through its multifunctional kinase inhibition. For instance, derivatives targeting vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) demonstrated potent antiangiogenic and antiproliferative effects. Table 1 highlights key milestones in thienopyrimidine-based drug development [3] [6]:

Table 1: Evolution of Thienopyrimidine Derivatives in Oncology

Compound ClassPrimary TargetTherapeutic ApplicationYear
Unsubstituted ThienopyrimidinesTubulin PolymerizationMicrotubule Destabilization2010–2015
4-Aminothieno[2,3-d]pyrimidinesPI3K/mTORBreast Cancer2018
7-Substituted DerivativesPlasmodial KinasesAntimalarial (Multi-stage)2020–2023
Pyrazino-ThienopyrimidinesColorectal Cancer PathwaysColorectal Adenocarcinoma2020

Microwave-assisted synthesis (2015–present) revolutionized access to these compounds, enabling rapid generation of libraries for screening. For example, microwave-mediated cyclocondensation reduced reaction times from hours to minutes (e.g., 78% yield in 5 minutes at 115°C), accelerating the discovery of bioactive analogs like MPC-6827 derivatives [7]. This technological leap facilitated structure-activity relationship (SAR) studies, revealing that minor modifications at the 2-, 4-, or 7-positions dramatically alter target selectivity.

Structural Uniqueness of 7-Methylthieno[3,2-d]pyrimidin-4-amine in Bioactive Molecule Design

The strategic incorporation of a methyl group at the 7-position transforms the thieno[3,2-d]pyrimidin-4-amine scaffold into a pharmacologically distinct entity. This modification arises from scaffold hopping—a deliberate replacement of the thiophene ring’s sulfur orientation or benzene moiety in quinazolines—to optimize steric and electronic properties. The 7-methyl derivative (molecular formula: C₇H₇N₃S; molecular weight: 165.22 g/mol) exhibits three key advantages over unsubstituted analogs [1] [8]:

  • Enhanced Lipophilicity and Membrane Permeability: The methyl group increases the log P value by 0.5–1.0 units compared to unmethylated counterparts, improving cellular uptake. This property is critical for antimalarial applications, where compounds must traverse erythrocyte and parasitophorous vacuole membranes. Gamhepathiopine (a 7-methyl analog) demonstrated multi-stage antiplasmodial activity by disrupting hepatic schizonts and gametocytes, attributable to its optimized log P [4].
  • Steric Steering of Target Engagement: In oncology, the 7-methyl group imposes conformational constraints on the molecule, favoring selective binding to kinases overexpressed in tumors. Docking studies reveal that methyl substitution at C7 creates a hydrophobic pocket interaction with Leu778 in EGFR’s ATP-binding site, enhancing inhibitory potency (IC₅₀: 0.045 μM in MCF-7 cells vs. 0.16 μM for 2-ethyl analogs) [6].
  • Metabolic Stabilization: The methyl group impedes oxidative metabolism at C7-C8 bond, reducing susceptibility to CYP450-mediated deactivation. This translates to prolonged in vivo half-lives in preclinical models [4].

Table 2: Impact of 7-Methyl Substitution on Biological Activity

Biological SystemUnsubstituted Analog Activity7-Methyl Derivative ActivityChange
P. falciparum K1 StrainIC₅₀: >10 μMIC₅₀: 1.2 μM8.3-fold ↑
MCF-7 Breast Cancer CellsIC₅₀: 0.16 μM (2-ethyl analog)IC₅₀: 0.045 μM3.5-fold ↑
HT-29 Colorectal Cells40% Inhibition at 10 μM89% Inhibition at 10 μM2.2-fold ↑
Microsomal Stability (t₁/₂)<15 min>60 min4-fold ↑

The hydrogen-bonding capacity of the exocyclic 4-amino group remains intact despite 7-methylation, enabling conserved interactions with biological targets. Nuclear magnetic resonance (NMR) studies confirm that the 4-amino group participates in bidentate hydrogen bonding with Asp1046 in VEGFR-2, while the methyl group engages in van der Waals contacts with hydrophobic residues. This dual binding mode underpins the compound’s efficacy against angiogenesis-driven cancers [3] [6].

In antimalarial design, the 7-methyl group’s role was proven via scaffold hopping studies. Replacing sulfur with oxygen (furan) or selenium (selenophene) abolished activity against Plasmodium, underscoring the indispensability of both the thiophene sulfur atom and the 7-methyl group for redox-mediated mechanisms. Molecular electrostatic potential maps indicate the methyl group amplifies electron density at N3, facilitating radical formation in parasitized erythrocytes [4].

Synthetically, 7-methylthieno[3,2-d]pyrimidin-4-amine is accessed via two optimized routes:

  • Cyclocondensation of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one with amines using AlCl₃ catalysis (78–86% yield) [7].
  • Microwave-assisted amination of 4-chloro precursors, achieving >80% yield in 2–5 minutes [7].

These methods enable precise derivatization at N4 for target-specific optimization, positioning this scaffold at the forefront of modern heterocyclic drug discovery.

Properties

Product Name

7-Methylthieno[3,2-d]pyrimidin-4-amine

IUPAC Name

7-methylthieno[3,2-d]pyrimidin-4-amine

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

InChI

InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10)

InChI Key

DWVNBRIUXIJLOB-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1N=CN=C2N

Solubility

not available

Canonical SMILES

CC1=CSC2=C1N=CN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.